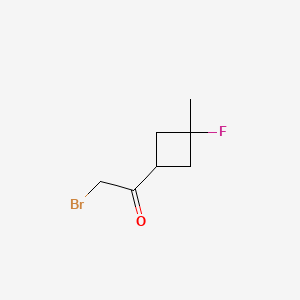
2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a cyclobutyl ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-3-methylcyclobutyl)ethan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the production process, making it more efficient and scalable .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom, which can form covalent bonds with biological molecules .
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo substitution reactions makes it a versatile candidate for drug design .
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromine atom can be displaced by nucleophiles, leading to the formation of stable adducts. This reactivity can be exploited in enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
Comparison: Compared to its analogs, 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the cyclobutyl ring. This structural feature can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H10BrFO |
|---|---|
Molekulargewicht |
209.06 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-3-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H10BrFO/c1-7(9)2-5(3-7)6(10)4-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
AMMTUVNVXQMXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)C(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
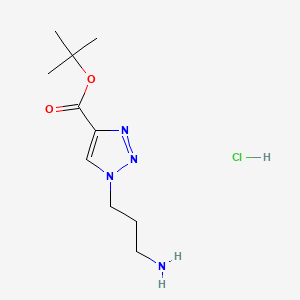
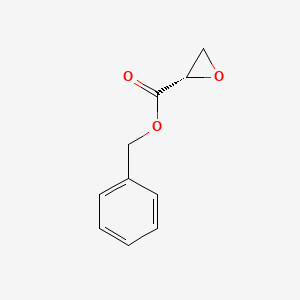

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
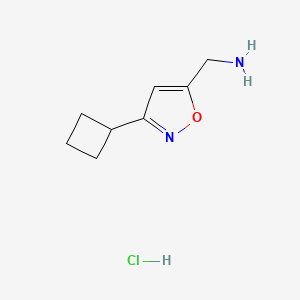
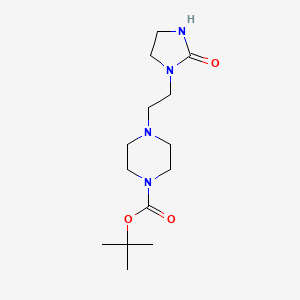
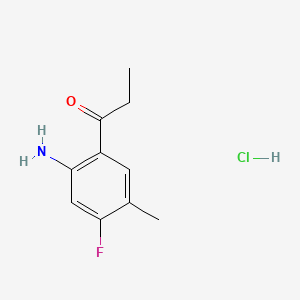
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)


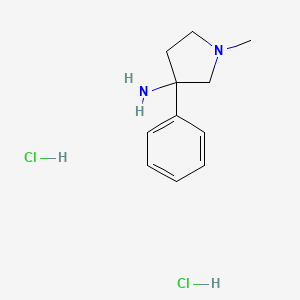
![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
